molecular formula C16H14Cl2N2O3 B10974064 Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate

Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate

Cat. No.: B10974064
M. Wt: 353.2 g/mol
InChI Key: YJAUCZSYUXGVLA-UHFFFAOYSA-N
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Description

METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE is an organic compound with the molecular formula C15H12Cl2N2O3. It is a derivative of benzoic acid and contains a dichlorobenzyl group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the reaction of 3,4-dichlorobenzylamine with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions may result in the replacement of the dichlorobenzyl group with other functional groups .

Scientific Research Applications

METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group plays a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dichlorobenzyl group, in particular, makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

methyl 2-[(3,4-dichlorophenyl)methylcarbamoylamino]benzoate

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-15(21)11-4-2-3-5-14(11)20-16(22)19-9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H2,19,20,22)

InChI Key

YJAUCZSYUXGVLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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